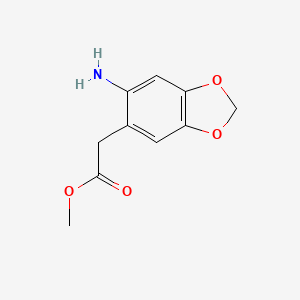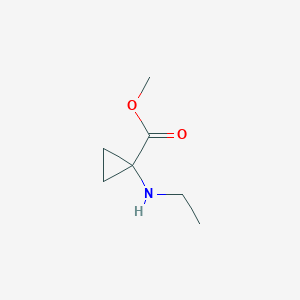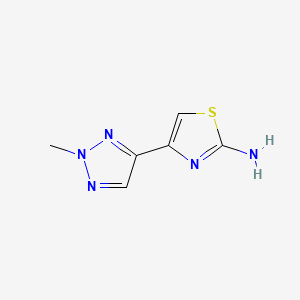![molecular formula C10H20N2O B13161202 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol](/img/structure/B13161202.png)
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol involves several steps. One common method includes the use of boron reagents for Suzuki–Miyaura coupling . The reaction conditions typically involve mild and functional group-tolerant environments, making it suitable for various synthetic applications. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Analyse Des Réactions Chimiques
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:
3-[1-(Aminomethyl)cyclobutyl]aniline: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol: This compound has a similar cyclobutyl ring but different substituents, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields of research .
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-12-6-5-10(13,8-12)9(7-11)3-2-4-9/h13H,2-8,11H2,1H3 |
Clé InChI |
CWFSTIRBBTTZST-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)(C2(CCC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)



![1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea](/img/structure/B13161173.png)




![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine](/img/structure/B13161193.png)

